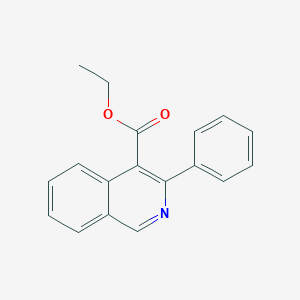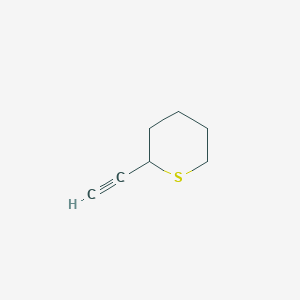
2-Ethynylthiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylthiane is a heterocyclic organic compound that belongs to the class of thiophenes. It is a colorless liquid that is widely used in scientific research applications. The compound has a distinctive chemical structure that makes it an important building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Ethynylthiane is not well understood. However, it is believed that the compound exerts its biological effects by interacting with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
2-Ethynylthiane has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anticancer properties. It has also been shown to have analgesic properties and to inhibit platelet aggregation. The compound has been shown to have low toxicity and is generally well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethynylthiane in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its low toxicity, and its well-tolerated nature in animal studies. The limitations of using 2-Ethynylthiane in lab experiments include its limited solubility in water, which can make it challenging to work with, and its relatively high cost compared to other building blocks.
Orientations Futures
There are several future directions for the use of 2-Ethynylthiane in scientific research. One direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the synthesis of new organic compounds using 2-Ethynylthiane as a building block for the development of new drugs and materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethynylthiane and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-Ethynylthiane can be achieved through various methods. The most common method involves the reaction of 2-chlorothiophene with acetylene in the presence of a catalyst such as copper. Another method involves the reaction of 2-thiophenecarboxylic acid with acetylene in the presence of a dehydrating agent such as thionyl chloride. Both methods result in the formation of 2-Ethynylthiane in good yields.
Applications De Recherche Scientifique
2-Ethynylthiane is widely used in scientific research applications. It is an important building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. The compound has been used in the synthesis of anti-inflammatory drugs, antifungal agents, and anticancer drugs. It has also been used in the synthesis of materials such as liquid crystals, polymers, and dyes.
Propriétés
Numéro CAS |
108277-04-9 |
|---|---|
Nom du produit |
2-Ethynylthiane |
Formule moléculaire |
C7H10S |
Poids moléculaire |
126.22 g/mol |
Nom IUPAC |
2-ethynylthiane |
InChI |
InChI=1S/C7H10S/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 |
Clé InChI |
BPSSQUYMLYCJFG-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCS1 |
SMILES canonique |
C#CC1CCCCS1 |
Synonymes |
2H-Thiopyran, 2-ethynyltetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



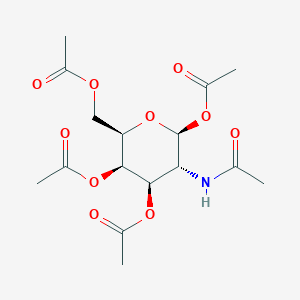

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
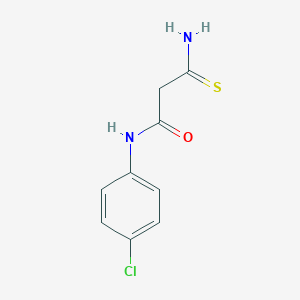
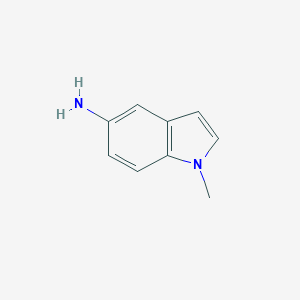
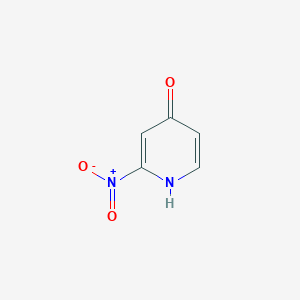
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
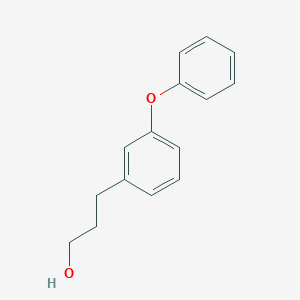
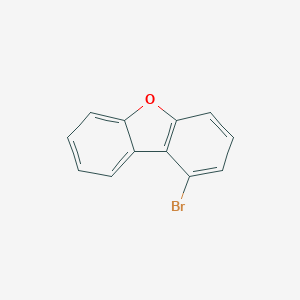
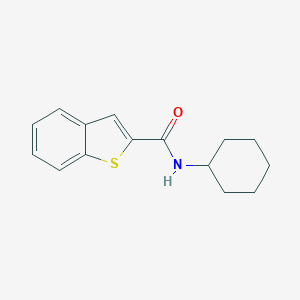
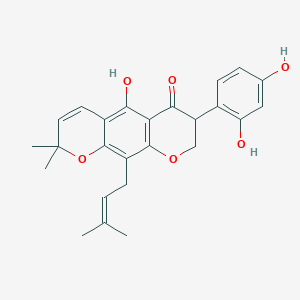
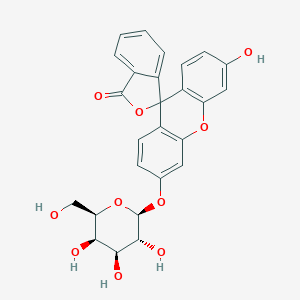
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
